molecular formula C12H21N3O3 B3816756 8-(2-methoxy-2-methylpropanoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

8-(2-methoxy-2-methylpropanoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Cat. No. B3816756
M. Wt: 255.31 g/mol
InChI Key: QFGYPIGUQPIONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-methoxy-2-methylpropanoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. This compound is a pyrazino[1,2-a]pyrazin-1(6H)-one derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 8-(2-methoxy-2-methylpropanoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. It may also modulate the expression of certain genes that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 8-(2-methoxy-2-methylpropanoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation and pain. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(2-methoxy-2-methylpropanoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 8-(2-methoxy-2-methylpropanoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and human subjects. Additionally, it may be useful to study its potential as a combination therapy with other anticancer or neuroprotective agents.

Scientific Research Applications

8-(2-methoxy-2-methylpropanoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has been studied for its potential therapeutic applications in various fields of research. One of the main areas of interest is its use as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Other research areas include its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

2-(2-methoxy-2-methylpropanoyl)-3,4,6,7,8,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-12(2,18-3)11(17)15-7-6-14-5-4-13-10(16)9(14)8-15/h9H,4-8H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGYPIGUQPIONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN2CCNC(=O)C2C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-methoxy-2-methylpropanoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(2-methoxy-2-methylpropanoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 6
8-(2-methoxy-2-methylpropanoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

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